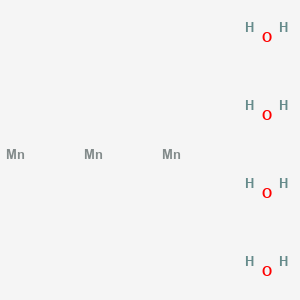
2-Amino-5-iodopyrimidine
Übersicht
Beschreibung
2-Amino-5-iodopyrimidine is a valuable compound in organic chemistry, serving as a precursor for various chemical reactions and syntheses. Its significance lies in its versatility in bond formations, which is crucial for the development of complex molecules in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 2-Amino-5-iodopyrimidine derivatives involves starting from commercially available labeled compounds, leveraging reactions such as carbon-nitrogen and carbon-carbon bond formations. A notable example includes the preparation of labeled 5-Amino-4-iodopyrimidine, showcasing the adaptability of these compounds for specific isotopic labeling, essential for tracing and study purposes in various chemical investigations (Latli et al., 2008).
Molecular Structure Analysis
The structural diversity in the self-assembly of silver (Ag) complexes with 2-amino-5-halopyrimidine ligands, including 2-amino-5-iodopyrimidine, has been extensively studied. These complexes exhibit a range of structures from mononuclear to hexanuclear assemblies, depending on the ligand and anion involved. The nucleophilic character of the iodine atom plays a significant role in the self-assembly process, indicating the influence of halogen atoms on the overall molecular structure and its potential for forming diverse geometrical arrangements (Wu et al., 2011).
Chemical Reactions and Properties
2-Amino-5-iodopyrimidine participates in various chemical reactions, including its use in palladium-catalysed cross-coupling reactions. These reactions demonstrate the compound's ability to act as a versatile intermediate for synthesizing substituted pyrimidine compounds, highlighting its significance in organic synthesis and drug development (Goodby et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis of Labeled Compounds : Latli et al. (2008) synthesized 5-Amino-4-iodopyrimidine labeled with either carbon-14 or stable isotopes carbon-13 and nitrogen-15, starting from commercially available labeled diethylmalonate and formamide. This compound serves as a useful intermediate for carbon-nitrogen and carbon-carbon bond formations (Latli, Jones, Krishnamurthy, & Senanayake, 2008).
Use in Palladium-Catalysed Cross-Coupling Reactions : Goodby et al. (1996) described the synthesis of 5-bromo-2-iodopyrimidine and its use in selective palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to efficient syntheses of many substituted pyrimidine compounds (Goodby, Hird, Lewis, & Toyne, 1996).
Ag(I) Complexes Formation : Wu et al. (2011) synthesized Ag(I) complexes containing 2-amino-5-iodopyrimidine, revealing diverse structures characterized by X-ray crystallography. These complexes demonstrated unique self-assembly and structural diversity (Wu, Lin, Cheng, Yeh, Chen, & Wang, 2011).
Inhibitory Effects on Immune-Activated Nitric Oxide Production : Jansa et al. (2014) prepared 5-substituted 2-amino-4,6-dihydroxypyrimidines and studied their inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells. They found that 2-amino-4,6-dichloropyrimidines inhibited NO production, with varying degrees of potency depending on the substituent at the 5 position (Jansa, Holý, Dračínský, Kolman, Janeba, Kostecká, Kmoníčková, & Zídek, 2014).
Self-Assembly of Ag(I) Complexes : Lin et al. (2006) prepared silver(I) complexes [Ag(L)(NO3)]4, [Ag(L)(PF6)]∞, and [Ag(L)(ClO4)]∞, where L = 2-amino-5-iodopyrimidine, and analyzed their structure via X-ray crystallography. These complexes exhibited unique self-assembly and interactions, contributing to their supramolecular structures (Lin, Chan, Yeh, Wu, Chen, & Wang, 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-iodopyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFKCGZQRIIADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286903 | |
| Record name | 2-Amino-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-iodopyrimidine | |
CAS RN |
1445-39-2 | |
| Record name | 5-Iodo-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 48224 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1445-39-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-amino-5-iodopyrimidine interact with silver(I) ions, and what types of supramolecular structures are formed?
A: 2-Amino-5-iodopyrimidine acts as a ligand, coordinating to silver(I) ions through its nitrogen atoms [, ]. The resulting complexes exhibit diverse structural motifs depending on the counterion present. For instance, with nitrate, sixteen-membered metallocycles are formed, interlinked by iodine-iodine (I⋯I) and silver-oxygen (Ag⋯O) interactions []. In contrast, with hexafluorophosphate and perchlorate anions, helical chains arise, stabilized by unique Ag⋯I⋯I⋯Ag interactions and hydrogen bonding [].
Q2: What is the role of halogen bonding in the self-assembly of complexes containing 2-amino-5-iodopyrimidine?
A: Halogen bonding, specifically I⋯I interactions, plays a crucial role in dictating the supramolecular architectures of 2-amino-5-iodopyrimidine-containing complexes [, ]. These interactions, along with Ag⋯I contacts, contribute to the stability of the observed metallocycles and helical chains []. Notably, the presence of halogen-halogen interactions highlights the potential of 2-amino-5-iodopyrimidine in crystal engineering and the design of functional materials.
Q3: Beyond silver, has 2-amino-5-iodopyrimidine been explored with other transition metals?
A: Yes, research has explored 2-amino-5-iodopyrimidine's coordination with copper(II) acetate []. This complex forms a paddle-wheel structure bridged by acetate anions, demonstrating the ligand's versatility in coordinating with different transition metals []. The presence of N-H---N, halogen-halogen, and π-π stacking interactions further underscores the molecule's potential in constructing diverse supramolecular frameworks.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)



